Cas no 2229652-44-0 (4-(5-methyl-2-nitrophenyl)but-3-en-2-amine)
4-(5-methyl-2-nitrophenyl)but-3-en-2-amine Chemical and Physical Properties
Names and Identifiers
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- 4-(5-methyl-2-nitrophenyl)but-3-en-2-amine
- EN300-1836722
- 2229652-44-0
-
- Inchi: 1S/C11H14N2O2/c1-8-3-6-11(13(14)15)10(7-8)5-4-9(2)12/h3-7,9H,12H2,1-2H3/b5-4+
- InChI Key: NJLMQZFJZHPTLQ-SNAWJCMRSA-N
- SMILES: [O-][N+](C1C=CC(C)=CC=1/C=C/C(C)N)=O
Computed Properties
- Exact Mass: 206.105527694g/mol
- Monoisotopic Mass: 206.105527694g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 248
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 71.8Ų
4-(5-methyl-2-nitrophenyl)but-3-en-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1836722-1g |
4-(5-methyl-2-nitrophenyl)but-3-en-2-amine |
2229652-44-0 | 1g |
$1256.0 | 2023-09-19 | ||
| Enamine | EN300-1836722-5g |
4-(5-methyl-2-nitrophenyl)but-3-en-2-amine |
2229652-44-0 | 5g |
$3645.0 | 2023-09-19 | ||
| Enamine | EN300-1836722-10g |
4-(5-methyl-2-nitrophenyl)but-3-en-2-amine |
2229652-44-0 | 10g |
$5405.0 | 2023-09-19 | ||
| Enamine | EN300-1836722-0.05g |
4-(5-methyl-2-nitrophenyl)but-3-en-2-amine |
2229652-44-0 | 0.05g |
$1056.0 | 2023-09-19 | ||
| Enamine | EN300-1836722-0.1g |
4-(5-methyl-2-nitrophenyl)but-3-en-2-amine |
2229652-44-0 | 0.1g |
$1106.0 | 2023-09-19 | ||
| Enamine | EN300-1836722-0.25g |
4-(5-methyl-2-nitrophenyl)but-3-en-2-amine |
2229652-44-0 | 0.25g |
$1156.0 | 2023-09-19 | ||
| Enamine | EN300-1836722-0.5g |
4-(5-methyl-2-nitrophenyl)but-3-en-2-amine |
2229652-44-0 | 0.5g |
$1207.0 | 2023-09-19 | ||
| Enamine | EN300-1836722-1.0g |
4-(5-methyl-2-nitrophenyl)but-3-en-2-amine |
2229652-44-0 | 1g |
$1256.0 | 2023-06-01 | ||
| Enamine | EN300-1836722-2.5g |
4-(5-methyl-2-nitrophenyl)but-3-en-2-amine |
2229652-44-0 | 2.5g |
$2464.0 | 2023-09-19 | ||
| Enamine | EN300-1836722-5.0g |
4-(5-methyl-2-nitrophenyl)but-3-en-2-amine |
2229652-44-0 | 5g |
$3645.0 | 2023-06-01 |
4-(5-methyl-2-nitrophenyl)but-3-en-2-amine Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 4-(5-methyl-2-nitrophenyl)but-3-en-2-amine
Comprehensive Overview of 4-(5-methyl-2-nitrophenyl)but-3-en-2-amine (CAS No. 2229652-44-0): Properties, Applications, and Innovations
The compound 4-(5-methyl-2-nitrophenyl)but-3-en-2-amine (CAS No. 2229652-44-0) is a specialized organic molecule that has garnered significant attention in pharmaceutical and material science research. Its unique structural features, including the nitrophenyl moiety and the butenamine chain, make it a versatile intermediate for synthesizing complex molecules. Researchers are increasingly exploring its potential in drug discovery, particularly in targeting neurological disorders and inflammatory pathways, aligning with the growing demand for novel therapeutic agents.
In recent years, the rise of AI-driven drug design and computational chemistry has amplified interest in compounds like 4-(5-methyl-2-nitrophenyl)but-3-en-2-amine. Its molecular properties, such as hydrogen bonding capacity and electrophilic reactivity, are frequently analyzed using machine learning models to predict bioactivity. This synergy between experimental and in silico approaches addresses common search queries like "nitrophenyl derivatives in drug development" or "amine-functionalized compounds for CNS targeting."
From an industrial perspective, the compound’s role in high-performance polymers and photoactive materials is under investigation. Its nitro group contributes to UV absorption, making it relevant for sunscreen formulations and optical sensors—topics trending in green chemistry forums. Environmental concerns have also spurred studies on its biodegradability, addressing searches like "sustainable nitrophenyl compounds."
Analytical techniques such as HPLC, NMR, and mass spectrometry are critical for characterizing CAS No. 2229652-44-0. Recent publications highlight its chromatographic separation challenges, a frequent pain point for labs optimizing purification protocols. These insights cater to professionals searching for "amine-nitrophenyl analytical methods" or "CAS 2229652-44-0 solubility data."
Innovations in catalysis have further expanded the utility of this compound. For instance, its Pd-catalyzed coupling reactions are explored for constructing heterocyclic scaffolds, a hotspot in medicinal chemistry. Such applications resonate with queries like "nitrophenyl amines in cross-coupling" or "building blocks for kinase inhibitors."
In summary, 4-(5-methyl-2-nitrophenyl)but-3-en-2-amine exemplifies the intersection of traditional synthesis and cutting-edge technology. Its multifaceted applications—from drug candidates to smart materials—position it as a compound of enduring relevance, answering both academic and industrial demands.
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